1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone
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Overview
Description
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring . Quinoline derivatives are known for their versatile applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
The synthesis of 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-(quinolin-2-ylmethoxy)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline amines .
Scientific Research Applications
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways .
Comparison with Similar Compounds
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Methyl-2-quinoxalinyl)ethanone: This compound has a similar structure but features a quinoxaline moiety instead of a quinoline moiety.
2-Methylquinoline: Another quinoline derivative with a methyl group at the 2-position, known for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
104341-44-8 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-6-4-7-17(11-15)21-12-16-10-9-14-5-2-3-8-18(14)19-16/h2-11H,12H2,1H3 |
InChI Key |
PAZVHCMIFQSFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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